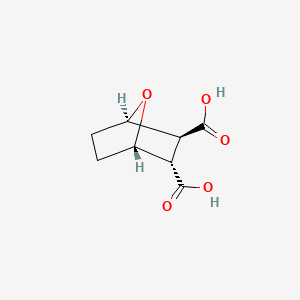
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of (endo,exo)-7-Oxabicyclo(221)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing various biochemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A similar compound with a different substitution pattern.
Norbornene derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
(endo,exo)-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid stands out due to its oxygen bridge, which imparts unique reactivity and stability. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
13136-04-4 |
|---|---|
Molekularformel |
C8H10O5 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
(1R,2S,3S,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
GXEKYRXVRROBEV-JGWLITMVSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


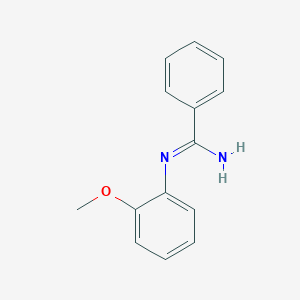
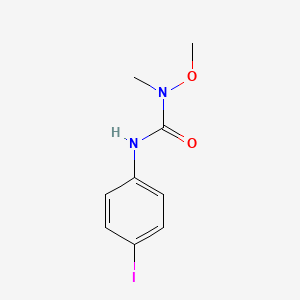
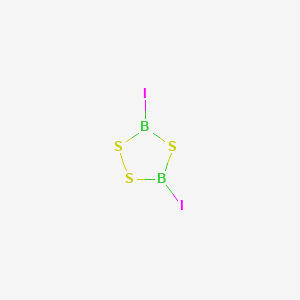

![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
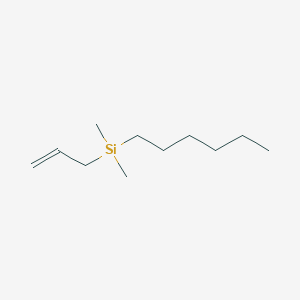
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
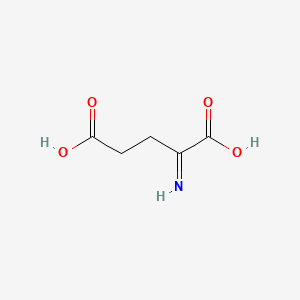
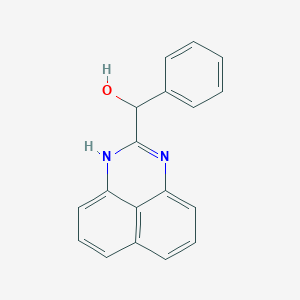
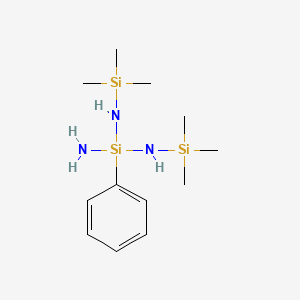
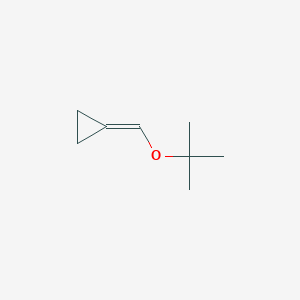
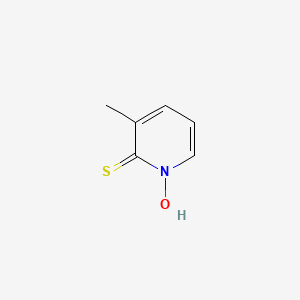

![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
